Cas no 921810-86-8 (N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide)

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide is a structurally complex benzoxazepine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its unique scaffold combines a benzoxazepine core with a 3-methoxybenzamide moiety, offering distinct physicochemical and binding properties. The compound's rigid, fused-ring system may enhance selectivity in biological interactions, while the methoxy group can influence solubility and metabolic stability. This molecule is of interest for its potential as a synthetic intermediate or as a pharmacophore in drug discovery, particularly in targeting central nervous system or inflammatory pathways. Its well-defined structure allows for precise modifications to optimize activity and pharmacokinetic profiles.
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide structure
921810-86-8 structure
商品名:N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide
CAS番号:921810-86-8
MF:C19H20N2O4
メガワット:340.373105049133
CID:5880526
PubChem ID:40887095

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide
    • 921810-86-8
    • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide
    • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide
    • F2261-0578
    • AKOS024632995
    • インチ: 1S/C19H20N2O4/c1-19(2)11-25-16-10-13(7-8-15(16)21-18(19)23)20-17(22)12-5-4-6-14(9-12)24-3/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23)
    • InChIKey: AZDNFPREJNNXCB-UHFFFAOYSA-N
    • ほほえんだ: C(NC1C=C2OCC(C)(C)C(=O)NC2=CC=1)(=O)C1=CC=CC(OC)=C1

計算された属性

  • せいみつぶんしりょう: 340.14230712g/mol
  • どういたいしつりょう: 340.14230712g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 508
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 76.7Ų

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2261-0578-2μmol
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide
921810-86-8 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2261-0578-25mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide
921810-86-8 90%+
25mg
$163.5 2023-05-16
Life Chemicals
F2261-0578-30mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide
921810-86-8 90%+
30mg
$178.5 2023-05-16
Life Chemicals
F2261-0578-3mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide
921810-86-8 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2261-0578-50mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide
921810-86-8 90%+
50mg
$240.0 2023-05-16
Life Chemicals
F2261-0578-10mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide
921810-86-8 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2261-0578-20mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide
921810-86-8 90%+
20mg
$148.5 2023-05-16
Life Chemicals
F2261-0578-40mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide
921810-86-8 90%+
40mg
$210.0 2023-05-16
Life Chemicals
F2261-0578-75mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide
921810-86-8 90%+
75mg
$312.0 2023-05-16
Life Chemicals
F2261-0578-5μmol
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide
921810-86-8 90%+
5μl
$94.5 2023-05-16

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide 関連文献

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamideに関する追加情報

N-(3,3-Dimethyl-4-Oxo-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-8-Yl)-3-Methoxybenzamide: A Comprehensive Overview

The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide, with CAS No. 921810-86-8, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this molecule is characterized by a benzoxazepine ring system with specific substituents that contribute to its unique properties.

The benzoxazepine core of this compound is a bicyclic structure consisting of a benzene ring fused to an oxazepine ring. The oxazepine ring contains an oxygen atom and a nitrogen atom within its seven-membered framework. In this specific compound, the oxazepine ring is partially saturated (tetrahydro), meaning it has four hydrogen atoms attached to the ring carbons. The presence of the 4-keto group (4-oxo) introduces a carbonyl functionality into the structure, which can participate in various chemical reactions and interactions. Additionally, the 3,3-dimethyl substitution on the oxazepine ring adds steric bulk and potentially influences the molecule's stability and reactivity.

One of the most notable features of this compound is its amide functionality. The amide group is formed by the condensation of a carboxylic acid derivative (in this case, 3-methoxybenzoyl chloride) with an amine group from the benzoxazepine core. Amides are known for their stability and ability to form hydrogen bonds, which can significantly impact the physical and chemical properties of the molecule. The 3-methoxy substitution on the benzoyl group introduces an electron-donating methoxy group that can modulate the electronic properties of the aromatic ring and influence reactivity.

Recent studies have highlighted the potential of benzoxazepine derivatives as inhibitors of various enzymes and signaling pathways. For instance, research has shown that certain benzoxazepines can act as inhibitors of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation. HDAC inhibitors have shown promise in treating cancer and other diseases by modulating gene expression. The specific substitution pattern in N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide may confer it with unique binding affinities to HDACs or other protein targets.

In addition to its enzymatic activity potential, this compound has been explored for its ability to modulate cellular signaling pathways. For example, some benzoxazepines have been reported to inhibit kinases or interact with G-protein coupled receptors (GPCRs). These activities suggest that N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide could be a valuable tool in drug discovery efforts targeting diseases such as cancer or neurodegenerative disorders.

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-)

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